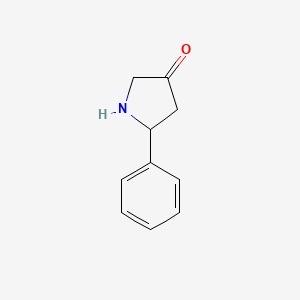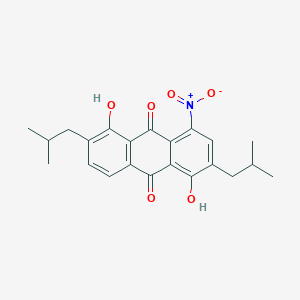
1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound, with its unique substituents, may exhibit interesting chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the anthracene ring.
Alkylation: Addition of the 2-methylpropyl groups.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, choice of solvents, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of substituents on the anthracene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
科学的研究の応用
1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving anthraquinones.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of dyes and pigments.
作用機序
The mechanism of action for this compound would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways would depend on its chemical structure and the biological system . For example, anthraquinones are known to interact with DNA and enzymes involved in oxidative stress.
類似化合物との比較
Similar Compounds
1,4-Dihydroxyanthraquinone: Known for its use in dyes.
2-Methyl-1,4-naphthoquinone: Used in vitamin K synthesis.
4-Nitroanthraquinone: Used in the production of pigments.
Uniqueness
1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione is unique due to its specific substituents, which may impart distinct chemical and physical properties compared to other anthraquinones.
特性
CAS番号 |
110037-65-5 |
|---|---|
分子式 |
C22H23NO6 |
分子量 |
397.4 g/mol |
IUPAC名 |
1,5-dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C22H23NO6/c1-10(2)7-12-5-6-14-16(19(12)24)22(27)17-15(23(28)29)9-13(8-11(3)4)20(25)18(17)21(14)26/h5-6,9-11,24-25H,7-8H2,1-4H3 |
InChIキー |
JEBVWXUCXLPKHD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C(=CC(=C3C2=O)[N+](=O)[O-])CC(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


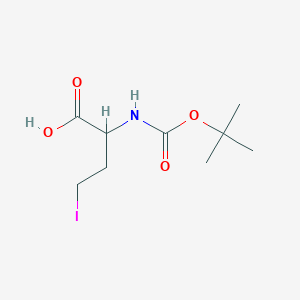
![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
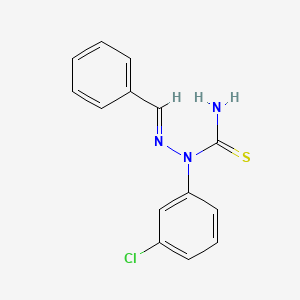
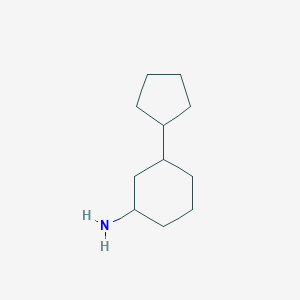
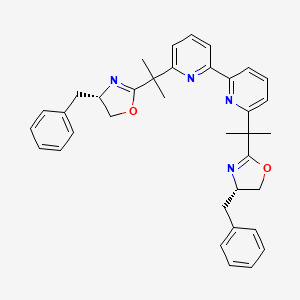
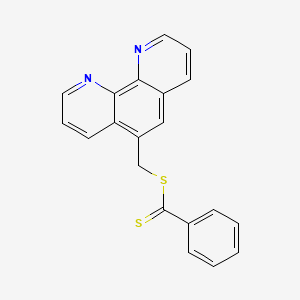

![3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13146707.png)
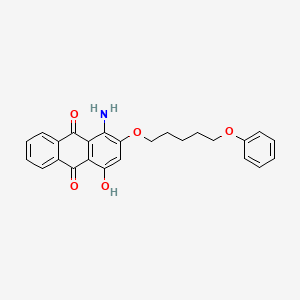

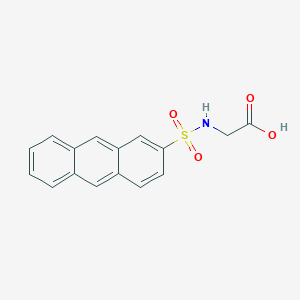
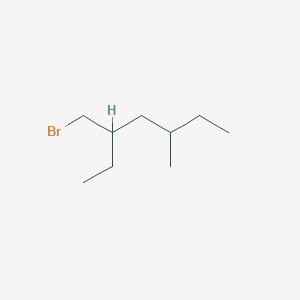
![2-Methoxythiazolo[4,5-b]pyridine](/img/structure/B13146766.png)
